molecular formula C21H22ClN3O4 B12503417 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate

Cat. No.: B12503417
M. Wt: 415.9 g/mol
InChI Key: WPFVCFUEXHVKFK-UHFFFAOYSA-N
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Description

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a piperazine ring, an acetyl group, and a chlorophenyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the piperazine ring: Starting with a suitable precursor, the piperazine ring can be formed through cyclization reactions.

    Acetylation: The piperazine ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.

    Coupling with chlorophenyl carbonyl: The acetylated piperazine can then be coupled with a chlorophenyl carbonyl compound using coupling reagents like EDCI or DCC.

    Esterification: Finally, the benzoate ester can be formed through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate
  • Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate

Uniqueness

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate is unique due to the presence of the acetyl group on the piperazine ring, which may confer specific chemical and biological properties that are distinct from its analogs.

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C21H22ClN3O4/c1-14(26)24-8-10-25(11-9-24)19-7-6-16(21(28)29-2)13-18(19)23-20(27)15-4-3-5-17(22)12-15/h3-7,12-13H,8-11H2,1-2H3,(H,23,27)

InChI Key

WPFVCFUEXHVKFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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